molecular formula C6H8N2O4 B14556232 6,6-Dinitrohexa-1,3-diene CAS No. 62115-91-7

6,6-Dinitrohexa-1,3-diene

Cat. No.: B14556232
CAS No.: 62115-91-7
M. Wt: 172.14 g/mol
InChI Key: RNOREQUBLSPKTB-UHFFFAOYSA-N
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Description

6,6-Dinitrohexa-1,3-diene is a nitro-substituted conjugated diene with the molecular formula C₆H₈N₂O₄. Its structure consists of a six-carbon chain with double bonds at the 1,3-positions and two nitro (-NO₂) groups at the terminal 6th carbon positions. This compound belongs to the family of nitroalkenes, which are known for their high reactivity in cycloaddition and polymerization reactions due to the electron-withdrawing nature of nitro groups.

Properties

CAS No.

62115-91-7

Molecular Formula

C6H8N2O4

Molecular Weight

172.14 g/mol

IUPAC Name

6,6-dinitrohexa-1,3-diene

InChI

InChI=1S/C6H8N2O4/c1-2-3-4-5-6(7(9)10)8(11)12/h2-4,6H,1,5H2

InChI Key

RNOREQUBLSPKTB-UHFFFAOYSA-N

Canonical SMILES

C=CC=CCC([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dinitrohexa-1,3-diene typically involves the nitration of hexa-1,3-diene. One common method is the reaction of hexa-1,3-diene with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions, including temperature and solvent, are carefully controlled to achieve the desired product with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 6,6-Dinitrohexa-1,3-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dicarboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Dicarboxylic acids or nitro-aldehydes.

    Reduction: Amino derivatives.

    Substitution: Various substituted dienes depending on the nucleophile used.

Scientific Research Applications

6,6-Dinitrohexa-1,3-diene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6,6-Dinitrohexa-1,3-diene involves its interaction with molecular targets through its nitro groups and conjugated diene system. The nitro groups can participate in redox reactions, while the conjugated diene system can undergo cycloaddition reactions. These interactions can lead to the formation of reactive intermediates that exert various effects on biological and chemical systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 6,6-Dinitrohexa-1,3-diene with structurally similar compounds, focusing on substituents, reactivity, and applications:

Compound Name Structure Substituents Key Reactivity Features Applications/Studies
This compound C₆H₈N₂O₄; 1,3-diene, 6-NO₂ Terminal nitro groups High electrophilicity, cycloaddition-prone Limited direct studies; inferred from analogs
2,3-Dimethylbuta-1,3-diene C₆H₁₀; 1,3-diene, 2,3-CH₃ Methyl groups Radical-mediated cyclization (stepwise) Studied via quantum chemical modeling
1,1,3,3,5-Pentamethyl-4,6-dinitroindene C₁₄H₁₆N₂O₄; indene backbone Mixed methyl/nitro Stabilized resonance structures CAS 941-60-6 (listed in EPA references )

Reactivity and Mechanistic Differences

  • Electron-Withdrawing Effects : The nitro groups in This compound significantly polarize the conjugated system, enhancing its electrophilicity compared to methyl-substituted analogs like 2,3-dimethylbuta-1,3-diene . This makes the former more reactive in Diels-Alder or nitroalkene-specific cycloadditions .
  • Radical Pathways : Methyl-substituted dienes (e.g., 2,3-dimethylbuta-1,3-diene ) undergo stepwise biradical-mediated cyclization, as shown via Hartree-Fock calculations . In contrast, nitro-substituted dienes may favor polar or ionic mechanisms due to nitro group stabilization of transition states.
  • Thermodynamic Stability : Nitro groups increase thermal instability. For example, 1,1,3,3,5-pentamethyl-4,6-dinitroindene (CAS 941-60-6) exhibits stabilization through resonance, whereas linear nitro-dienes like This compound are prone to decomposition under heat .

Spectroscopic and Computational Data

While direct data for This compound is absent in the provided evidence, studies on 2,3-dimethylbuta-1,3-diene highlight methodologies applicable to nitro analogs:

  • Potential Energy Surfaces (PES): Restricted Hartree-Fock (RHF) and MOPAC/RM1 methods used for methyl-substituted dienes could model nitro-diene reactivity, predicting activation barriers and regioselectivity .
  • NMR Shifts : Nitro groups in analogous compounds cause deshielding of adjacent protons (δ ~7–8 ppm for vinyl protons), contrasting with methyl-substituted dienes (δ ~5–6 ppm).

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